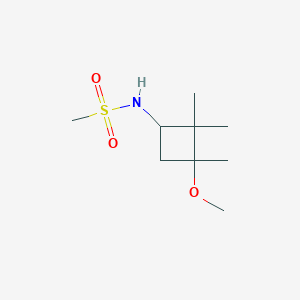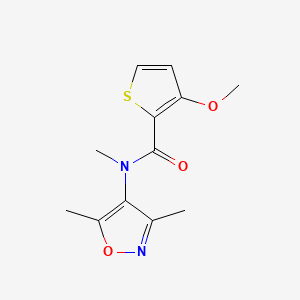
2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole is a chemical compound that has been the focus of scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
作用机制
The mechanism of action of 2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways that are involved in tumor growth, inflammation, and microbial infection. The compound has been shown to inhibit the activity of enzymes such as COX-2 and topoisomerase II, which are involved in these pathways. Furthermore, the compound has been shown to induce apoptosis in cancer cells, suggesting that it may have a cytotoxic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and colon cancer cells. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. In vivo studies have shown that the compound can inhibit tumor growth in mouse models of breast cancer and colon cancer.
实验室实验的优点和局限性
The advantages of using 2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole in lab experiments include its relatively simple synthesis method, its potential as a scaffold for drug discovery, and its broad spectrum of biological activities. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous systems. Furthermore, the compound has not yet been extensively studied in vivo, so its pharmacokinetic and toxicological properties are not well understood.
未来方向
There are several future directions for research on 2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole. One direction is to further explore its potential as a scaffold for drug discovery, particularly for the development of new anticancer and anti-inflammatory agents. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific cellular targets. Furthermore, future research could focus on improving the solubility and pharmacokinetic properties of the compound, as well as studying its toxicological profile in vivo. Finally, the compound could be used as a building block for the synthesis of new materials with potential applications in fields such as electronics and catalysis.
合成方法
The synthesis of 2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole involves the reaction of 2-thiophenesulfonyl chloride with 1,3,3a,4,5,6,7,7a-octahydroisoindole in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride group with the nitrogen atom of the isoindole ring, followed by cyclization to form the epoxyisoindole ring system. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学研究应用
2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. The compound has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities in vitro, making it a promising lead compound for drug discovery. Furthermore, the compound has been used as a building block for the synthesis of various heterocyclic compounds, which have potential applications in materials science and organic synthesis.
属性
IUPAC Name |
2-thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c14-18(15,12-2-1-5-17-12)13-6-8-9(7-13)11-4-3-10(8)16-11/h1-2,5,8-11H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACOVLKABLFGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CN(CC3C1O2)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585820.png)
![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7585834.png)

![N-[(4-cyano-2-fluorophenyl)methyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585845.png)
![3-(1,3-thiazol-4-yl)-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]propanamide](/img/structure/B7585846.png)
![N-[2-(3-hydroxyphenyl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585851.png)
![N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide](/img/structure/B7585855.png)
![N-[1-[(3-methoxy-2,2,3-trimethylcyclobutyl)amino]-1-oxopropan-2-yl]furan-3-carboxamide](/img/structure/B7585856.png)


![1-[Cyclopropyl(1,3-thiazol-2-yl)methyl]-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea](/img/structure/B7585880.png)

![5-fluoro-N,2-dimethyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7585893.png)
